![molecular formula C14H19N B2356044 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 42899-94-5](/img/structure/B2356044.png)

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

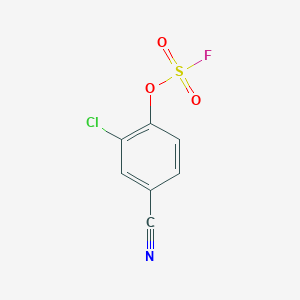

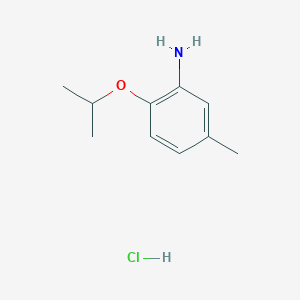

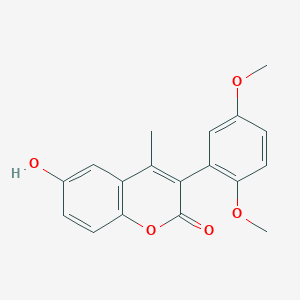

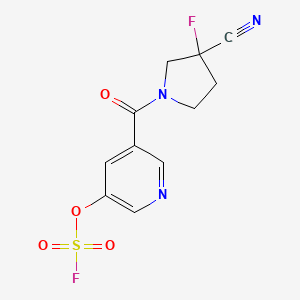

“3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spiroheterocycle, which are widely represented not only among natural products, but also as medicinal compounds .

Synthesis Analysis

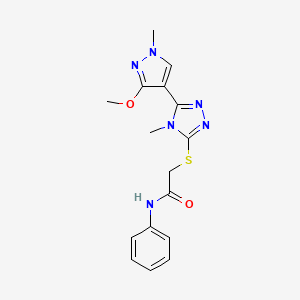

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . This product had a reactive carbonyl group at the β-position relative to the nitrogen atom, which was involved in cyclocondensation reactions .Chemical Reactions Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key reaction in the synthesis of this compound . The presence of a free secondary amino group in 6-R1-4-R2-4-dimethyl-3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkanes] allowed them to be used in a similar reaction .Wissenschaftliche Forschungsanwendungen

Chemistry and Transformation of Spirodihydroquinolines N-functionalized spirodihydroquinolines, specifically 1-(3-cyanopropyl)-3,4-dihydrospiro[quinoline-2,1′-cyclohexanes], have been studied for their transformation properties in strong acid media. It was found that these compounds, when subjected to hydrolysis in the presence of concentrated sulfuric acid, afford γ-aminoacids. The spirodihydroquinoline ring also undergoes rearrangement to produce 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes] in significant yields, showcasing a potential pathway for creating structurally unique compounds (Kouznetsov et al., 2003).

Spirocyclic 1H‐Chinolin‐Derivatives Synthesis Spirocyclic 1H‐Chinolin‐Derivatives, including 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline], have been synthesized through the reaction of anilines with specific catalysts, resulting in diastereoisomeric mixtures. The process involves several 6π-electrocyclic rearrangements and H-shifts, indicating a complex reaction mechanism that is essential for the formation of these compounds (Walter, Sauter, & Winkler, 1992).

Wirkmechanismus

Zukünftige Richtungen

The increased interest towards tetrahydroquinoline derivatives, which include “3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]”, is motivated first and foremost by their biological activity . Future research may focus on further exploring the medicinal properties of these compounds and developing new synthetic methodologies.

Eigenschaften

IUPAC Name |

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQRVJSXXFLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)